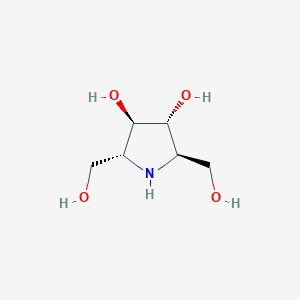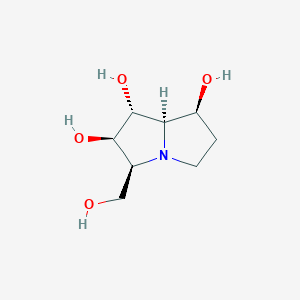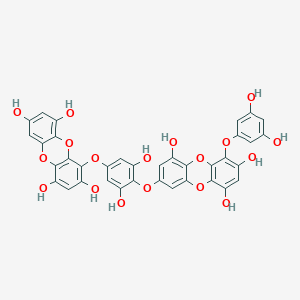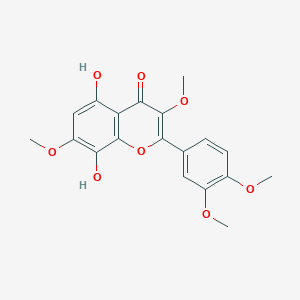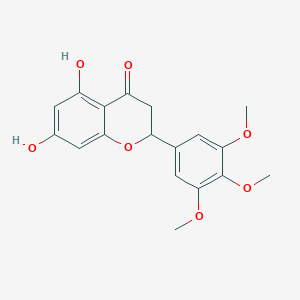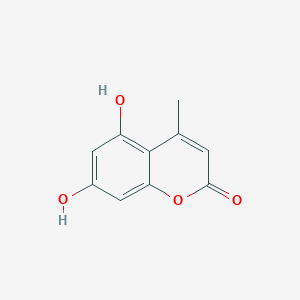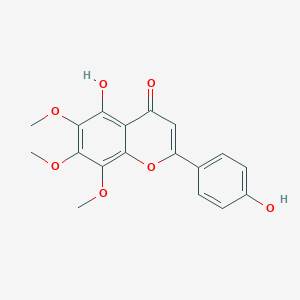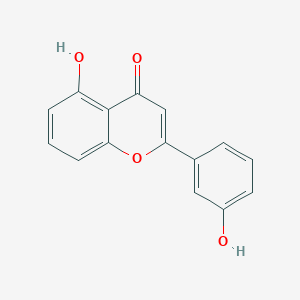
5,3'-Dihydroxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,3'-Dihydroxyflavone (DHFL) is a naturally occurring flavonoid compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. DHFL possesses a unique chemical structure that enables it to interact with various biological targets, making it a promising candidate for drug development.
作用機序
5,3'-Dihydroxyflavone exerts its biological effects through various mechanisms, including the activation of the TrkB receptor, inhibition of the Wnt/β-catenin signaling pathway, and modulation of the AMPK/mTOR signaling pathway. 5,3'-Dihydroxyflavone has been shown to activate the TrkB receptor, which plays a crucial role in neuronal survival and synaptic plasticity. 5,3'-Dihydroxyflavone also inhibits the Wnt/β-catenin signaling pathway, which is involved in the development of cancer and other diseases. Finally, 5,3'-Dihydroxyflavone modulates the AMPK/mTOR signaling pathway, which plays a crucial role in glucose metabolism and insulin sensitivity.
生化学的および生理学的効果
5,3'-Dihydroxyflavone has been shown to exert various biochemical and physiological effects, including the promotion of neuronal survival, enhancement of synaptic plasticity, inhibition of cancer cell proliferation and migration, improvement of glucose metabolism and insulin sensitivity, and reduction of inflammation.
実験室実験の利点と制限
5,3'-Dihydroxyflavone has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, 5,3'-Dihydroxyflavone also has some limitations, including its poor solubility in water and low bioavailability, which may limit its therapeutic potential.
将来の方向性
There are several future directions for 5,3'-Dihydroxyflavone research, including the development of novel 5,3'-Dihydroxyflavone derivatives with improved bioavailability and therapeutic potential, the investigation of 5,3'-Dihydroxyflavone's potential in the treatment of other diseases such as cardiovascular disease and inflammatory disorders, and the exploration of 5,3'-Dihydroxyflavone's mechanisms of action at the molecular level.
Conclusion:
In conclusion, 5,3'-Dihydroxyflavone is a promising natural compound with potential therapeutic applications in various diseases. 5,3'-Dihydroxyflavone's unique chemical structure and ability to interact with various biological targets make it a promising candidate for drug development. Further research is needed to fully understand 5,3'-Dihydroxyflavone's mechanisms of action and to develop novel 5,3'-Dihydroxyflavone derivatives with improved bioavailability and therapeutic potential.
合成法
5,3'-Dihydroxyflavone can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of 5,3'-Dihydroxyflavone involves the reaction of 2-hydroxyacetophenone with salicylaldehyde in the presence of a base catalyst. Enzymatic synthesis involves the use of enzymes such as tyrosinase or laccase to catalyze the conversion of flavanone to 5,3'-Dihydroxyflavone. Microbial synthesis involves the use of microorganisms such as fungi and bacteria to produce 5,3'-Dihydroxyflavone.
科学的研究の応用
5,3'-Dihydroxyflavone has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and metabolic disorders. 5,3'-Dihydroxyflavone has been shown to possess neuroprotective properties by promoting the survival of neurons and enhancing synaptic plasticity. 5,3'-Dihydroxyflavone has also been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells. Additionally, 5,3'-Dihydroxyflavone has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes.
特性
CAS番号 |
6665-68-5 |
|---|---|
製品名 |
5,3'-Dihydroxyflavone |
分子式 |
C15H10O4 |
分子量 |
254.24 g/mol |
IUPAC名 |
5-hydroxy-2-(3-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O4/c16-10-4-1-3-9(7-10)14-8-12(18)15-11(17)5-2-6-13(15)19-14/h1-8,16-17H |
InChIキー |
SZMQXDYEGKRZDG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)O |
正規SMILES |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)O |
同義語 |
5-Hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



